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Compound of Interest

Compound Name:
Morpholine, 3-(5-

isoxazolylethynyl)-

CAS No.: 651314-42-0

Cat. No.: B12602492

Get Quote

Part 1: Strategic Process Overview
Executive Summary
The 3-alkynylmorpholine motif introduces rigid stereochemical constraints into drug candidates,

improving selectivity and metabolic stability. However, its production at scale is hindered by two

factors:

Chirality Preservation: Preventing racemization at the morpholine C3 position.

Isoxazole Instability: The N-O bond in isoxazoles is sensitive to harsh reducing conditions,

requiring a modular synthetic approach where the isoxazole is introduced late-stage.

Retrosynthetic Logic
We employ a Convergent Synthesis strategy. The target molecule is disconnected at the

internal alkyne bond, creating two stable precursors:
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Fragment A (Nucleophile):(S)-N-Boc-3-ethynylmorpholine. Derived from the chiral pool (L-

Serine) to guarantee optical purity.

Fragment B (Electrophile):5-Iodo-3-methylisoxazole.[1] Synthesized via a robust

Sandmeyer-type transformation from the cheap amine.

Target: (S)-3-(5-Isoxazolylethynyl)morpholine

Disconnection: Sonogashira Coupling

Fragment A:
(S)-N-Boc-3-ethynylmorpholine

Fragment B:
5-Iodo-3-methylisoxazole

Precursor: L-Serine Methyl Ester

Cyclization & Homologation

Precursor: 3-Aminocrotononitrile

Cyclization & Iodination

Click to download full resolution via product page

Figure 1: Retrosynthetic strategy prioritizing convergent assembly to minimize linear steps and

maximize yield.

Part 2: Detailed Experimental Protocols
Protocol A: Synthesis of (S)-N-Boc-3-ethynylmorpholine
Objective: Convert chiral L-serine derivative into the terminal alkyne precursor. Scale: 100 g

Batch Size.

Step 1: Morpholine Ring Formation
Starting Material: (S)-N-Boc-Serine methyl ester.
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Reduction: Treat ester with LiBH₄ (1.2 equiv) in THF at 0°C to yield the diol.

Cyclization: React the diol with chloroacetyl chloride followed by base-mediated ring closure

to form the morpholin-3-one, then reduce with BH₃·THF to yield (S)-N-Boc-3-

hydroxymethylmorpholine.

Checkpoint: Verify enantiomeric excess (ee) >98% via Chiral HPLC.[2]

Step 2: Oxidation to Aldehyde
Reagent: TEMPO (cat.) / NaOCl (Bleach).

Dissolve alcohol (1.0 equiv) in CH₂Cl₂/Water biphasic mixture containing KBr (0.1 equiv) and

TEMPO (0.02 equiv).

Add NaOCl (1.1 equiv) dropwise at 0°C, maintaining pH 8.5–9.5 with NaHCO₃.

Quench: Na₂S₂O₃ solution. Extract with CH₂Cl₂.[3]

Result:(S)-N-Boc-3-formylmorpholine. Use immediately (unstable).

Step 3: Seyferth-Gilbert Homologation (Alkyne Generation)
Reagent: Bestmann-Ohira Reagent (BOR).

Setup: Suspend K₂CO₃ (2.0 equiv) in dry MeOH at 0°C.

Addition: Add BOR (1.2 equiv) followed by the aldehyde solution.

Reaction: Stir at 25°C for 4–6 hours.

Workup: Dilute with Et₂O, wash with saturated NaHCO₃.

Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

Yield: ~75–80% (over 2 steps). State: Colorless oil or low-melting solid.

Protocol B: Synthesis of 5-Iodo-3-methylisoxazole
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Objective: Prepare the heteroaryl halide partner. Safety Note: Isoxazoles can be energetic;

avoid excessive heat.[4]

Diazotization: Dissolve 5-amino-3-methylisoxazole (1.0 equiv) in 50% H₂SO₄ at 0°C.

Addition: Add NaNO₂ (1.1 equiv) solution dropwise below 5°C. Stir 30 min.

Iodination: Pour the diazonium salt solution slowly into a solution of KI (1.5 equiv) in water at

25°C.

Observation: Evolution of N₂ gas and formation of dark oil.

Quench: Add Na₂SO₃ to remove excess iodine (color changes from purple to yellow).

Isolation: Extract with EtOAc. Wash with 1M NaOH (to remove phenolic byproducts).

Purification: Recrystallization from Hexane or distillation (if liquid).

Yield: 65–70%.

Protocol C: The Sonogashira Coupling (Convergent
Step)
Objective: Link Fragments A and B.

Parameter Specification Reason

Catalyst Pd(PPh₃)₂Cl₂ (2 mol%) Robust, air-stable precatalyst.

Co-Catalyst CuI (1 mol%)
Accelerates oxidative addition

cycle.

Base Et₃N (3.0 equiv) Sequesters HI byproduct.

Solvent THF (degassed)
Solubilizes both fragments;

easy removal.

Temperature 50°C
Balances rate vs. isoxazole

stability.
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Procedure:

Charge: To a nitrogen-flushed reactor, add Fragment B (1.0 equiv), Fragment A (1.1 equiv),

Pd(PPh₃)₂Cl₂, and CuI.

Solvent: Add degassed THF followed by Et₃N.

Reaction: Heat to 50°C for 4–6 hours. Monitor by HPLC (Target < 1% starting iodide).

Scavenging: Cool to RT. Add "QuadraPure TU" or similar thiourea scavenger to remove

Pd/Cu. Stir 2 hours.

Workup: Filter through Celite. Concentrate filtrate.[5]

Crystallization: Dissolve residue in hot EtOH; add HCl/Et₂O to precipitate the hydrochloride

salt (if deprotection is next) or crystallize the Boc-intermediate directly from Heptane/EtOAc.

Part 3: Quality Control & Analysis
Critical Process Parameters (CPPs)

O₂ Levels: Strictly <10 ppm during coupling to prevent homocoupling (Glaser reaction) of the

alkyne.

Temperature: Do not exceed 60°C; isoxazoles can undergo ring-opening rearrangement at

high temps.

Metal Content: Final API limit usually <10 ppm Pd. Use ICP-MS to verify scavenger

efficiency.

Analytical Specifications
NMR (¹H, 400 MHz, CDCl₃): Diagnostic peaks at δ 6.2 (Isoxazole-H4, singlet) and δ 4.5

(Morpholine-H3, doublet/multiplet).

Chiral HPLC: Stationary phase: Chiralpak AD-H. Mobile phase: Hexane/IPA. Limit: >99% ee.

Part 4: References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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